molecular formula C12H14BrNO2 B13549691 Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate

Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13549691
M. Wt: 284.15 g/mol
InChI Key: ZMYRJTJFKAEHHZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a bromophenyl group in the structure enhances its potential for various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The bromophenyl group can enhance binding affinity and selectivity towards specific targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3

InChI Key

ZMYRJTJFKAEHHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)Br

Origin of Product

United States

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